4''-Nitroacetophenone semicarbazone

Description

Overview of Semicarbazones in Contemporary Organic and Medicinal Chemistry Research

Semicarbazones are a class of organic compounds formed through the condensation reaction of an aldehyde or a ketone with semicarbazide (B1199961). wikipedia.org These compounds are classified as imine derivatives and have garnered considerable attention in various scientific fields. wikipedia.orgpharmatutor.org In organic chemistry, the formation of crystalline semicarbazones serves as a classical method for the identification and characterization of aldehydes and ketones. wikipedia.orgsathyabama.ac.in

Beyond their role in qualitative analysis, semicarbazones are recognized for their diverse biological activities. pharmatutor.orgajchem-b.com Research has revealed their potential as antifungal, antibacterial, anticonvulsant, and anticancer agents. pharmatutor.org The biological properties of semicarbazones are often enhanced through coordination with metal ions, which can modify their lipophilicity and, in some cases, lead to complexes that are more active than the free ligands. pharmatutor.orgcore.ac.uk This has spurred extensive research into the synthesis and pharmacological evaluation of various semicarbazone derivatives and their metal complexes. sathyabama.ac.incore.ac.uk

Structural Characteristics of 4''-Nitroacetophenone Semicarbazone: Highlighting the Influence of the Nitro Moiety on Electronic Properties

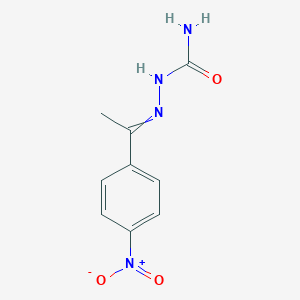

The structure of this compound is characterized by a semicarbazone moiety attached to a 4-nitrophenyl group derived from 4'-nitroacetophenone (B150658). The key structural features include the imine (-C=N-) bond, the amide group (-NH-C=O-), and the terminal amino group (-NH2) of the semicarbazone chain, along with the nitro group (-NO2) in the para position of the aromatic ring.

Historical Context and Evolution of Research on Nitro-Substituted Semicarbazones

The study of semicarbazones dates back to the early days of organic chemistry. However, focused research on nitro-substituted derivatives gained momentum with the broader investigation into the biological activities of this class of compounds. The introduction of a nitro group into organic molecules is a well-established strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties.

Historically, the synthesis of semicarbazones, including nitro-substituted variants, has been a fundamental reaction in organic synthesis. The evolution of research has seen a shift from their initial use in characterization to a more profound exploration of their therapeutic potential. For instance, nitrofurazone, a semicarbazone derivative containing a nitro group, has been used as an antiseptic. wikipedia.org This historical precedent has paved the way for the synthesis and investigation of a wide array of nitro-substituted semicarbazones, including those derived from nitroacetophenones, in the quest for new therapeutic agents. researchgate.netnih.gov

Current Research Significance and Future Directions for this compound

The current research significance of this compound lies at the intersection of synthetic chemistry and medicinal research. The compound serves as a valuable scaffold for the development of novel bioactive molecules. Researchers are actively exploring the synthesis of its derivatives and their potential applications.

Future research directions for this compound and related compounds are multifaceted. A key area of focus will be the continued exploration of their biological activities, including antimicrobial and anticancer properties. pharmatutor.orgresearchgate.net The synthesis of metal complexes of these ligands is also a promising avenue, as metal coordination can significantly enhance their therapeutic efficacy. core.ac.uk Furthermore, there is growing interest in the development of more efficient and environmentally friendly synthetic methods for the preparation of these compounds. The study of structure-activity relationships (SAR) will also be crucial in guiding the design of more potent and selective derivatives.

| Property | Description |

| Molecular Formula | C9H10N4O3 |

| Molecular Weight | 222.2 g/mol |

| CAS Number | 52376-81-5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(4-nitrophenyl)ethylideneamino]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWIWSSRLKCYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Optimized Synthetic Routes for 4''-Nitroacetophenone Semicarbazone

The synthesis of this compound is a well-established process, yet it is continually refined to improve efficiency and yield. The primary method involves the condensation reaction of 4''-Nitroacetophenone with a semicarbazide (B1199961) derivative.

Condensation Reactions: Exploration of Reagents, Solvents, and Reaction Conditions

The formation of this compound is achieved through the condensation of 4''-Nitroacetophenone with semicarbazide hydrochloride. This reaction is a classic example of the formation of a Schiff base, where the carbonyl group of the ketone reacts with the primary amine of the semicarbazide.

Reagents and Solvents:

Reactants: The core reactants are 4''-Nitroacetophenone and semicarbazide hydrochloride.

Catalysts: Acid or base catalysts can significantly influence the reaction rate and yield. Glacial acetic acid is a commonly reported acid catalyst for this synthesis.

Solvents: A mixture of methanol (B129727) and water is often employed as the solvent system. Ethanol is another suitable solvent.

Reaction Conditions:

Reflux: The traditional method involves refluxing the reactants in a suitable solvent mixture. For ketones like acetophenone (B1666503), higher temperatures or longer reaction times are generally required compared to aldehydes.

Microwave Irradiation: A more contemporary and efficient approach is the use of microwave irradiation. This method significantly reduces reaction times, often from hours to seconds or minutes, and can lead to improved yields. nih.govasianpubs.orgbanglajol.info For instance, microwave-assisted synthesis of various semicarbazones has been shown to be complete in 60-80 seconds with yields ranging from 85-96%, compared to 3-4 hours and 68-78% yield with conventional heating. asianpubs.org

The following table summarizes a comparison of reaction conditions:

| Reaction Condition | Typical Duration | Typical Yield | Reference |

|---|---|---|---|

| Conventional Reflux | 3-4 hours | 68-78% | asianpubs.org |

Precursor Synthesis: Methodological Considerations for 4''-Nitroacetophenone

The primary precursor, 4''-Nitroacetophenone, can be synthesized through various methods. A common laboratory and industrial-scale synthesis involves the oxidation of p-nitroethylbenzene. chemicalbook.com In this process, p-nitroethylbenzene is oxidized with air at elevated temperatures (140-150°C) and pressure (0.2MPa) in the presence of a cobalt stearate (B1226849) catalyst. chemicalbook.com The resulting product is then purified through washing, neutralization, and drying. chemicalbook.com

Another approach is the nitration of acetophenone. However, the acetyl group is a meta-directing deactivator, meaning that direct nitration of acetophenone with a standard nitrating mixture (concentrated nitric and sulfuric acids) will predominantly yield the meta-isomer, with the desired para-isomer being a minor product. Therefore, direct nitration of acetophenone is not the most efficient route for producing 4''-Nitroacetophenone.

Microscale Synthesis Procedures and Yield Optimization

Microscale synthesis offers advantages in terms of reduced chemical waste and faster reaction times. The synthesis of this compound can be effectively carried out on a microscale.

Yield Optimization Strategies:

Catalyst Selection: Studies on the synthesis of related thiosemicarbazones from 4-nitroacetophenone have shown that acid catalysis is generally more effective than base catalysis. researchgate.net Anilinium chloride has been identified as a particularly effective catalyst, allowing the reaction to proceed to completion at room temperature with excellent yields. researchgate.net

Solvent Choice: Methanol has been found to be a suitable solvent for the condensation reaction. researchgate.net

Reaction Time and Temperature: For microwave-assisted synthesis, optimizing the irradiation time and power is crucial to maximize yield and prevent decomposition. asianpubs.org For conventional methods, adjusting the reflux time can impact the final yield. academicjournals.org

Derivatization Strategies and Functional Group Interconversions

The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of both the nitro group and the acetyl-semicarbazone moiety. The powerful nitro group at the para position directs incoming electrophiles to the positions meta to it (ortho to the acetyl group).

While specific examples of halogenation or further nitration on this compound itself are not extensively detailed in the provided context, the general principles of electrophilic aromatic substitution on similarly substituted benzene (B151609) rings apply. Any such reaction would require harsh conditions and would be expected to yield the 3'-substituted product.

Reductive Transformations of the Nitro Group to Amino Derivatives

The reduction of the nitro group to an amino group is a significant transformation, yielding 4''-aminoacetophenone semicarbazone. researcher.life This conversion is valuable as the resulting amino group can be further functionalized.

Reducing Agents and Conditions: A variety of reducing agents can be employed for this transformation, with the choice of agent allowing for chemoselectivity, preserving the ketone and semicarbazone functionalities.

Catalytic Hydrogenation: This is a widely used method. Catalysts such as palladium on carbon (Pd/C) or ruthenium on titanium dioxide (Ru/TiO₂) are effective. researchgate.net The choice of catalyst and support can influence the selectivity of the reduction. researchgate.net For instance, Ru/TiO₂ has shown excellent performance in the selective reduction of the nitro group in 4-nitroacetophenone.

Metal/Acid Systems: Reagents like tin (Sn) in hydrochloric acid (HCl) or iron (Fe) in HCl (Béchamp reduction) are classic methods for reducing aromatic nitro groups without affecting a carbonyl group. scispace.com

Other Reagents: Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like Pd/C can also be used. scispace.com Selective reduction of polynitro compounds can be achieved with reagents like stannous chloride in hydrochloric acid. spcmc.ac.in

The efficiency of various reducing systems for the nitro group in 4-nitroacetophenone has been compared, with a Pd/C catalyzed hydrogenation showing high efficiency. scispace.com

The following table outlines some common reducing agents for the nitro group:

| Reducing Agent | Typical Outcome | Reference |

|---|---|---|

| H₂, Pd/C | Selective reduction of nitro group | scispace.com |

| Sn/HCl | Selective reduction of nitro group | scispace.com |

Nucleophilic Aromatic Substitution of the Nitro Group

The nitro group (–NO₂) is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The presence of the nitro group, particularly at the para position relative to a leaving group, is crucial as it can stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.comlibretexts.org For 4'-nitroacetophenone (B150658) semicarbazone, the nitro group can function as the leaving group itself or activate the ring for the displacement of another group, although the latter is more common in SNAr reactions. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, though recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov The electron-poor nature of the nitro-substituted aromatic ring facilitates the initial attack by a nucleophile. masterorganicchemistry.com

Condensation Reactions Involving the Semicarbazone Moiety with Other Carbonyl Compounds

While semicarbazones are formed from the condensation of a carbonyl compound and semicarbazide, the semicarbazone itself can, under certain conditions, undergo further reactions. numberanalytics.comresearchgate.net One such possibility is a transimination reaction, which is a reversible process where the imine-like C=N bond of the semicarbazone is exchanged. nih.gov In the presence of another amine or a different carbonyl compound and a suitable catalyst, the equilibrium can be shifted. nih.gov For instance, reacting 4'-nitroacetophenone semicarbazone with a more reactive aldehyde in an appropriate solvent system could potentially lead to the formation of the aldehyde's corresponding semicarbazone. These exchange reactions are a part of the broader field of dynamic covalent chemistry. nih.gov

Synthesis and Reactivity of Analogues (e.g., Thiosemicarbazones and Selenosemicarbazones derived from 4'-Nitroacetophenone)

Analogues of 4'-nitroacetophenone semicarbazone, where the carbonyl oxygen of the semicarbazide moiety is replaced by sulfur (thiosemicarbazone) or selenium (selenosemicarbazone), are of significant interest.

Synthesis: The synthesis of these analogues follows a similar condensation pathway to that of semicarbazones. 4'-Nitroacetophenone is reacted with thiosemicarbazide (B42300) or selenosemicarbazide, typically in an alcohol solvent, often with a catalytic amount of acid. sathyabama.ac.inijsrst.commdpi.com The reaction involves the nucleophilic attack of the hydrazine (B178648) nitrogen of the (thio/seleno)semicarbazide onto the carbonyl carbon of the ketone. sathyabama.ac.in

Reactivity: Thiosemicarbazones derived from 4'-nitroacetophenone exhibit notable reactivity. scirp.orgscirp.org They exist in tautomeric equilibria between thione and thiol forms, which influences their chemical behavior. scirp.org For example, methylation reactions can provide evidence for the presence of the thiol tautomer. scirp.org These compounds have been extensively studied for their ability to form stable complexes with various transition metals, a property driven by the soft sulfur donor atom. researchgate.netnih.gov The reactivity of selenosemicarbazones is also an active area of research, often showing parallels with their sulfur counterparts but with differences in bond strengths, acidity, and metal-coordinating ability.

| Analogue | Starting Materials | General Reaction | Key Reactivity Feature |

| 4'-Nitroacetophenone thiosemicarbazone | 4'-Nitroacetophenone, Thiosemicarbazide | Condensation | Thione-thiol tautomerism, Metal chelation scirp.orgresearchgate.net |

| 4'-Nitroacetophenone selenosemicarbazone | 4'-Nitroacetophenone, Selenosemicarbazide | Condensation | Similar to thiosemicarbazones, with distinct electronic properties |

Mechanistic Insights into Semicarbazone Formation and Related Reactions

The formation of 4'-nitroacetophenone semicarbazone from its parent ketone and semicarbazide is a classic example of a condensation reaction, the mechanism of which has been studied in detail. numberanalytics.comquimicaorganica.org

Nucleophilic Attack and Dehydration Pathways

The reaction mechanism initiates with the nucleophilic attack of the terminal primary amine group (–NH₂) of semicarbazide on the electrophilic carbonyl carbon of 4'-nitroacetophenone. numberanalytics.comnumberanalytics.comnumberanalytics.com The other nitrogen atoms in semicarbazide are significantly less nucleophilic because their lone pairs are delocalized by resonance with the adjacent carbonyl group, reducing their availability to attack the ketone. youtube.combyjus.com

This initial attack forms a tetrahedral intermediate known as a carbinolamine. numberanalytics.comnih.gov This intermediate is unstable and is in equilibrium with the starting materials. The reaction is driven to completion by the subsequent elimination of a water molecule from the carbinolamine. numberanalytics.comncert.nic.in This dehydration step results in the formation of the stable C=N double bond characteristic of the semicarbazone. vedantu.com

Mechanism Steps:

Nucleophilic Attack: The lone pair of the terminal nitrogen of semicarbazide attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. numberanalytics.com

Dehydration: The hydroxyl group of the carbinolamine is protonated (see catalysis below) and eliminated as water, leading to the formation of the C=N bond. libretexts.orgmasterorganicchemistry.com

Role of Catalysis (e.g., Acid/Base Catalysis)

Catalysis is crucial for achieving an efficient reaction rate. The formation of semicarbazones is typically catalyzed by a mild acid. numberanalytics.comacs.orgacs.org

Acid Catalysis: The role of the acid catalyst is twofold:

It protonates the carbonyl oxygen of the 4'-nitroacetophenone, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic semicarbazide. vedantu.commasterorganicchemistry.com

In the dehydration step, the acid protonates the hydroxyl group of the carbinolamine intermediate. libretexts.orgmasterorganicchemistry.com This converts the –OH group into a much better leaving group (–OH₂⁺, water), facilitating its elimination and the formation of the final product. ncert.nic.in

The reaction rate is pH-dependent. If the pH is too low (strongly acidic), the semicarbazide nucleophile becomes fully protonated (H₂NNHCONH₃⁺), rendering it non-nucleophilic and halting the initial attack. libretexts.org Conversely, if the pH is too high (basic), there is not enough acid to effectively catalyze the dehydration step. libretexts.org Therefore, the reaction is generally carried out in a weakly acidic medium, with an optimal pH often cited as being between 3 and 5. numberanalytics.com

Base Catalysis: General base catalysis can also play a role, particularly in the dehydration step, by assisting in the removal of a proton from the nitrogen atom as the water molecule departs. researchgate.net

| Catalyst Type | Role in Semicarbazone Formation | Effect |

| Acid | Protonates carbonyl oxygen | Enhances electrophilicity of carbonyl carbon masterorganicchemistry.com |

| Acid | Protonates carbinolamine hydroxyl group | Facilitates dehydration by creating a good leaving group (H₂O) libretexts.org |

| Base | Assists in proton removal | Can facilitate the final elimination step researchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4''-Nitroacetophenone semicarbazone. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the compound's framework and the spatial arrangement of its atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Constants

The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to the different protons within the molecule. The aromatic protons on the nitro-substituted phenyl ring typically appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing nature of the nitro group. The methyl protons of the acetophenone (B1666503) moiety resonate as a singlet in the upfield region. The protons of the semicarbazone group also give rise to distinct signals.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 8.10-8.13 | m | |

| Aromatic-H | 8.29-8.31 | m | |

| CH₃ | 2.68 | s | |

| NH | * | br s | |

| NH₂ | * | br s |

Note: The chemical shifts of NH and NH₂ protons can be broad and their positions can vary depending on the solvent and concentration.

m = multiplet, s = singlet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the original ketone and the imine carbon of the semicarbazone are particularly diagnostic, appearing at the downfield end of the spectrum. The carbons of the aromatic ring show distinct signals, with their chemical shifts influenced by the nitro substituent. The methyl carbon appears at the upfield end of the spectrum.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Semicarbazide) | * |

| C=N | * |

| Aromatic C (ipso-NO₂) | * |

| Aromatic C (ipso-C=N) | ~141.17 |

| Aromatic C (ortho to NO₂) | ~117.35 |

| Aromatic C (meta to NO₂) | ~128.95 |

| Aromatic C (para to NO₂) | ~122.93 |

| CH₃ | * |

Note: Specific chemical shift values can vary based on the solvent and experimental conditions. The provided values are illustrative based on related structures. academicjournals.org

Solvent Effects on NMR Spectra and Tautomeric Equilibria

The choice of solvent can significantly influence the NMR spectra of semicarbazones. Polar solvents can engage in hydrogen bonding with the N-H protons of the semicarbazone moiety, leading to changes in their chemical shifts and signal broadening. pitt.edu The polarity of the solvent can also affect the tautomeric equilibrium of the molecule. nih.gov Semicarbazones can exist in keto-enol tautomeric forms, and the position of this equilibrium can be shifted by the solvent's ability to stabilize one form over the other. nih.govresearchgate.net For instance, in deuterated trifluoroacetic acid, some thiosemicarbazones have been observed to form ring structures, while they exist as open-chain forms in d6-dimethylsulfoxide. scirp.org This highlights the importance of considering the solvent when interpreting NMR data and understanding the compound's behavior in different environments. mdpi.comyoutube.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound. The IR spectrum exhibits distinct absorption bands corresponding to the vibrations of specific bonds within the molecule.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3400-3200 | Amide and amine N-H stretching |

| C=O Stretch | ~1680 | Amide I band (carbonyl) |

| C=N Stretch | ~1600 | Imine stretching |

| N-O Stretch (NO₂) | ~1520 & ~1340 | Asymmetric and symmetric stretching |

The presence of a strong absorption band for the C=O group of the semicarbazide (B1199961) moiety and the C=N imine linkage confirms the formation of the semicarbazone. scirp.org The characteristic symmetric and asymmetric stretching vibrations of the nitro group are also prominent features in the spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides further structural confirmation.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. However, for some thiosemicarbazones, the molecular ion may not be observed due to the easy loss of ammonia (B1221849). scirp.orgscirp.org A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a significant peak in the spectrum. scirp.org Other characteristic fragmentations involve cleavages within the semicarbazone side chain. libretexts.orgrsc.org For the related thiosemicarbazone of 4-nitroacetophenone, the base peak in the mass spectrum is at m/z 117, corresponding to the loss of the nitro group from the ion at m/z 163. scirp.org

Expected Fragmentation in the EIMS of this compound

| Ion | m/z | Description |

|---|---|---|

| [M]⁺ | 208 | Molecular Ion |

| [M - NO₂]⁺ | 162 | Loss of nitro group |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. In the context of this compound and its analogues, it provides critical data on sample purity and offers insights into the molecule's stability and fragmentation patterns under thermal stress.

Detailed GC-MS studies have been conducted on the closely related compound, 4-nitroacetophenone thiosemicarbazone. researchgate.netscirp.orgscirp.org These investigations reveal that thiosemicarbazones derived from acetophenones can exhibit complex behavior in the GC instrument. The high temperatures of the GC injection port can cause the parent molecule to dissociate. researchgate.netscirp.org Furthermore, the formation of new compounds with higher molecular weights and longer retention times has been observed, suggesting that fragments may recombine within the system. researchgate.netscirp.orgscirp.org

The mass spectra of these compounds often display unusual fragmentation pathways, including homolytic ruptures of even-electron ions. researchgate.netscirp.orgscirp.org For the thiosemicarbazone of 4-nitroacetophenone (molecular weight 238 amu), the molecular ion peak is typically absent in the mass spectrum. scirp.orgscirp.org This is attributed to the facile loss of an ammonia molecule. scirp.orgscirp.org A characteristic fragmentation pattern for this compound involves the loss of a nitro group from the ion at m/z 163, which results in the base peak at m/z 117. scirp.org

Table 1: Relevant Mass Spectrometric Data for Acetophenone Thiosemicarbazone Derivatives

| Compound | Parent Aldehyde/Ketone | Molecular Weight (amu) | Key Fragment Ions (m/z) and Observations |

|---|---|---|---|

| I | Acetophenone | 193 | Absence of molecular ion due to easy loss of ammonia. scirp.orgscirp.org |

| II | 4-Chloroacetophenone | 227 | Ion at m/z 168 observed due to loss of S=C=NH. scirp.orgscirp.org |

| III | 4-Nitroacetophenone | 238 | Absence of molecular ion; base peak at m/z 117 due to nitro-group loss. scirp.org |

| IV | 4-Methylacetophenone | 207 | Absence of molecular ion due to easy loss of ammonia. researchgate.netscirp.org |

This data is based on studies of thiosemicarbazone analogues.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Precise Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is a critical tool for determining the exact molecular weight of a compound. ekb.egnih.gov Unlike standard mass spectrometry, HR-ESIMS provides mass measurements with extremely high accuracy, often to within 0.01%, which allows for the unambiguous determination of a compound's elemental formula. nih.gov This technique is particularly valuable for confirming the identity of newly synthesized molecules. ekb.eg

While specific HR-ESIMS data for this compound is not detailed in the reviewed literature, the technique is frequently applied to characterize its derivatives and analogues. For instance, HR-ESIMS has been successfully used to confirm the structures of complex organometallic Ru(II) compounds formed with ketone-N(4)-substituted thiosemicarbazones. science.gov Data for related isoxazolidine-thiosemicarbazone hybrids has also been recorded using this method. ekb.eg The application of HR-ESIMS in these studies underscores its importance for verifying the molecular formula of novel compounds derived from or related to this compound.

X-ray Diffraction Studies: Single-Crystal Analysis of this compound and its Derivatives/Complexes

This powerful technique has been employed to characterize derivatives and metal complexes related to this compound. researchgate.net For example, the crystal structure of a copper(II) complex with a 4-nitroacetophenone-derived thiosemicarbazone was determined to have a distorted square-planar geometry. researchgate.net Hirshfeld surface analysis of this complex identified N···H hydrogen bonds and C–H···π interactions as key forces in stabilizing the crystal packing. researchgate.net The use of X-ray crystallography has also been reported in studies involving other aromatic thiosemicarbazones, confirming its indispensable role in the structural verification of these compounds and their complexes. ekb.eg

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a chemical substance. The experimentally determined percentages are then compared against the theoretically calculated values for a proposed molecular formula. A close correlation between the found and calculated values serves to validate the empirical formula of the synthesized compound. banglajol.info

Studies on the synthesis of related thiosemicarbazones consistently employ elemental analysis to confirm the successful formation and purity of the target compounds. researchgate.netbanglajol.info In one study, 4-nitroacetophenone thiosemicarbazone (abbreviated as 4NAT) and its corresponding copper(II) complex were synthesized and characterized. banglajol.info The elemental analysis data provided strong evidence for the proposed chemical formulas. banglajol.info

Table 2: Elemental Analysis Data for 4-Nitroacetophenone Thiosemicarbazone (4NAT) and its Cu(II) Complex

| Compound | Formula | Element | Calculated (%) | Found (%) |

|---|---|---|---|---|

| 4NAT (Ligand) | C₉H₁₀N₄O₂S | Carbon | 45.37 | 45.32 |

| Hydrogen | 4.23 | 4.20 | ||

| Nitrogen | 23.51 | 23.47 | ||

| [Cu(4NAT)₂]SO₄ | C₁₈H₂₀N₈O₈S₃Cu | Carbon | 33.98 | 33.94 |

| Hydrogen | 3.17 | 3.13 |

Source: Adapted from J. Sci. Res. 15 (1), 275-283 (2023). banglajol.info

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the presence and extent of conjugated π-systems.

This method has been applied to the study of 4-nitroacetophenone-derived thiosemicarbazones and their metal complexes. researchgate.netgrafiati.com In these conjugated systems, characteristic absorption bands can be assigned to specific electronic transitions, such as π → π* and n → π*. When these ligands coordinate to a metal ion, shifts in the absorption bands can occur, and new bands may appear. For example, the appearance of new absorption bands in the spectra of metal complexes can often be attributed to ligand-to-metal charge transfer (LMCT) transitions, providing evidence of successful complexation. researchgate.net

Coordination Chemistry and Metal Complexation Research

Ligational Behavior and Coordination Modes of 4''-Nitroacetophenone Semicarbazone

Semicarbazones are known to act as chelating ligands, often coordinating to metal ions through the oxygen atom of the carbonyl group and the nitrogen atom of the azomethine group. revistabionatura.com The specific compound this compound possesses three potential donor sites: the iminic nitrogen, the carbonyl oxygen, and the terminal amino nitrogen. This allows it to exhibit different coordination modes, with tridentate chelation being a common feature for similar semicarbazone ligands. pnrjournal.com Theoretical studies on semicarbazone and its derivatives suggest that the oxygen atom is a favorable coordination site. ccsenet.org

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The resulting complexes can be characterized using a range of spectroscopic techniques to elucidate their structure and the nature of the metal-ligand bonding.

Transition metals such as Copper(II) and Nickel(II) are frequently chosen for complexation with semicarbazone ligands. researchgate.net The choice of metal ion is often driven by the desired properties of the resulting complex, including its geometry, magnetic properties, and potential biological applications. researchgate.netnih.gov For instance, copper(II) complexes are of particular interest due to their diverse coordination geometries and their relevance in biological systems.

While direct crystallographic data for this compound complexes is scarce, related semicarbazone ligands have been shown to act as tridentate ligands, coordinating through the carbonyl oxygen, azomethine nitrogen, and a terminal nitrogen atom (N,N,O). pnrjournal.com For some complexes, the ligand may act as a bidentate chelating agent. Spectroscopic methods, such as infrared (IR) spectroscopy, can provide evidence for the coordination sites by observing shifts in the vibrational frequencies of the C=O and C=N bonds upon complexation.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Copper(II). The EPR spectrum of a Cu(II) complex provides information about the coordination environment and the nature of the metal-ligand bonds. mdpi.com The g-tensor values obtained from the EPR spectrum can help in determining the geometry of the complex. For instance, in many Cu(II) complexes, an axial symmetry is observed, which can be indicative of a distorted octahedral or square-planar geometry. mdpi.com

Table 1: Representative EPR Spectral Parameters for Copper(II) Complexes with Related Ligands

Theoretical and Experimental Investigations of Metal Complex Stability and Reactivity

The stability of metal complexes with this compound is influenced by several factors, including the nature of the metal ion, the coordination geometry, and the electronic effects of the nitro group. The electron-withdrawing nature of the nitro group can affect the basicity of the donor atoms in the semicarbazone moiety, thereby influencing the stability constant of the resulting complexes. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the structures of the complexes and predict their stability. ccsenet.org

Influence of Metal Complexation on the Electronic and Biological Properties of this compound

The coordination of a metal ion to this compound can significantly alter its electronic and biological properties. researchgate.net The formation of a chelate ring can lead to delocalization of electrons, which can be observed through changes in the electronic absorption spectra (UV-Vis). This change in electronic structure is often associated with enhanced biological activity. For many semicarbazone and thiosemicarbazone ligands, metal complexation has been shown to increase their antimicrobial, antifungal, and anticancer activities. pnrjournal.comresearchgate.net This enhancement is often attributed to the increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the ability of the metal ion to interact with biological targets. researchgate.net While specific studies on the biological activity of this compound metal complexes are limited, the general trend observed for related compounds suggests that its complexes could also exhibit interesting biological properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 4''-nitroacetophenone semicarbazone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional, have been used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. cnr.itacs.org These calculations help in understanding the molecule's shape, bond lengths, and bond angles in its lowest energy state.

Energetic analysis through DFT provides information on the stability of different conformations and tautomers of the molecule. scirp.org For instance, theoretical calculations have supported experimental findings by determining the relative stabilities of various tautomeric forms. scirp.orgscirp.org These computational approaches are crucial for complementing experimental data from techniques like X-ray crystallography and for providing a deeper understanding of the molecule's structural and energetic landscape. cnr.it

| Computational Method | Functional | Basis Set | Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-31G* | Geometry Optimization, Energetic Analysis |

| Density Functional Theory (DFT) | B3LYP | LanL2DZ | Analysis of IR spectrum, NMR chemical shifts, and frontier molecular orbitals |

| Density Functional Theory (DFT) | - | def2-SVP, def2-QZVPP | Geometry optimizations and single-point calculations. scirp.org |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.comajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical reactivity and stability of a molecule. ajchem-a.comresearchgate.net

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound and related compounds, these calculations have been performed to predict their reactivity. science.govnih.gov This information is valuable in understanding their potential to interact with biological molecules and in designing new derivatives with enhanced activity.

| Frontier Orbital Parameter | Associated Chemical Property | Interpretation |

|---|---|---|

| HOMO Energy | Nucleophilicity / Electron-donating ability | Higher energy often corresponds to a better electron donor. wuxiapptec.com |

| LUMO Energy | Electrophilicity / Electron-accepting ability | Lower energy often corresponds to a better electron acceptor. wuxiapptec.com |

| HOMO-LUMO Gap (Energy Difference) | Chemical Reactivity / Stability | A smaller gap generally indicates higher reactivity and lower stability. researchgate.net |

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method is particularly useful for analyzing hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty non-bonding or anti-bonding orbital. researchgate.net

NBO analysis can quantify the strength of these interactions, providing insights into the stability of different molecular conformations and the nature of intermolecular forces, such as hydrogen bonding. researchgate.netuba.ar For compounds like this compound, NBO analysis can elucidate the intramolecular and intermolecular interactions that govern their structure and reactivity. grafiati.com

Tautomers are isomers of a compound that readily interconvert, and their relative stability can significantly influence the compound's chemical and biological properties. Semicarbazones, including this compound, can exist in different tautomeric forms, such as the keto and enol forms. scirp.org

Computational methods, particularly DFT, have been employed to study the tautomeric equilibria of these compounds. scirp.orgscirp.org By calculating the relative energies of the different tautomers, researchers can predict which form is most stable under specific conditions. scirp.org These theoretical predictions are often correlated with experimental data from techniques like NMR spectroscopy to provide a comprehensive understanding of the tautomeric behavior of the molecule. scirp.orgscirp.org

Molecular Modeling and Simulation in Ligand-Target Interactions

Molecular modeling and simulation techniques are powerful tools for investigating how a molecule like this compound might interact with biological targets, such as proteins and enzymes.

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor or an enzyme. sci-hub.se This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound and its derivatives, molecular docking studies have been performed to predict their binding affinities and modes of interaction with various biological targets. griffith.edu.au For example, studies have investigated the interactions of related thiosemicarbazones with enzymes like cruzipain, a key enzyme in Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net These studies can reveal important details about the binding interactions, such as hydrogen bonds and hydrophobic interactions, which can guide the design of more potent and selective inhibitors.

| Biological Target | Therapeutic Area | Significance of Interaction |

|---|---|---|

| Cruzipain | Antiparasitic (Chagas Disease) | Inhibition of this enzyme is a key strategy for treating Chagas disease. researchgate.net |

| Focal Adhesion Kinase (FAK) | Anticancer | FAK is a protein involved in cell adhesion and migration, and its inhibition can prevent cancer metastasis. griffith.edu.au |

| Beta-lactam protein 4DKI | Antibacterial | Docking studies help in understanding the potential of these compounds as antibacterial agents. science.gov |

| Trypanosoma cruzi phosphodiesterase C (TcrPDEC) | Antitrypanosomal | Molecular docking studies have been performed on this validated protein target of Trypanosoma cruzi. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach aimed at revealing the mathematical connection between the chemical structure of a compound and its biological activity. For this compound, which belongs to the class of nitroaromatic compounds, QSAR models are instrumental in predicting potential biological effects, particularly toxicity.

Research on nitroaromatic compounds has established that their toxicity can be effectively modeled using QSAR. nih.govmdpi.com These models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. The models are then developed using statistical methods like Partial Least Squares (PLS) or machine learning algorithms such as Support Vector Regression (SVR) and Ensemble learning to correlate these descriptors with observed activity. tandfonline.comnih.govosti.gov

Key molecular descriptors that have proven significant in predicting the toxicity of nitroaromatics include:

Hydrophobicity (logP): This descriptor measures a compound's affinity for fatty environments versus aqueous ones. It is a critical factor for a compound's ability to be transported to a site of action within an organism. For nitroaromatic compounds, an increase in hydrophobicity often correlates with increased toxicity. mdpi.com

Electronic Properties: The electronic nature of the molecule, dictated by the nitro group and other substituents, is paramount. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a frequently used quantum chemical descriptor that indicates the electrophilicity of the molecule. A lower ELUMO value suggests a greater susceptibility to reduction, a key step in the mechanism of toxicity for many nitroaromatics. mdpi.com Other electronic descriptors include dipole moment and the outcomes of electrostatic interactions. mdpi.com

Topological and Steric Descriptors: These descriptors account for the size, shape, and branching of a molecule. They can influence how the molecule interacts with biological macromolecules. nih.gov

By developing a QSAR model using a dataset of nitroaromatic compounds with known toxicities, the activity of a new or untested compound like this compound can be reliably predicted. nih.gov These models have been successfully applied to predict toxicity in various organisms, including the aquatic ciliate Tetrahymena pyriformis. nih.govtandfonline.com

The table below summarizes the key descriptors used in QSAR models for nitroaromatic compounds and their significance in predicting toxicity.

| Descriptor Type | Specific Descriptor Example | Significance in Toxicity Prediction | Reference |

| Hydrophobicity | Octanol/Water Partition Coefficient (logP or Kow) | Influences transport and bioaccumulation; higher values often lead to increased toxicity. | mdpi.com |

| Electronic | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Indicates electrophilicity and potential for reductive activation, a primary toxic mechanism. | mdpi.com |

| Electronic | Half-wave reduction potential (E1/2) | Measures the ease of reduction, directly related to the compound's toxic action. | mdpi.com |

| Topological | Connectivity Indices, Wiener Index | Describe molecular size, shape, and branching, which affect interactions with biological targets. | nih.gov |

| Quantum Chemical | Highest Occupied Molecular Orbital Energy (EHOMO) | Relates to the molecule's ability to donate electrons. | mdpi.com |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment

Beyond predicting activity, computational methods are vital for assessing the "drug-likeness" of a compound. This is achieved by predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov A favorable ADME profile is essential for a molecule to be considered a viable drug candidate. For this compound, in silico ADME predictions are based on its structural features and comparison with databases of known drugs. Studies on semicarbazone derivatives have generally shown them to possess favorable ADME profiles with good potential for oral bioavailability. researchgate.net

Key Predicted ADME Properties:

Absorption: This is predicted by evaluating properties like intestinal absorption, Caco-2 cell permeability, and adherence to established rules for drug-likeness. frontiersin.org Lipinski's Rule of Five is a cornerstone of drug-likeness prediction. It states that orally active drugs generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Semicarbazones often fit well within these parameters. researchgate.net Another important parameter is the Topological Polar Surface Area (TPSA), which should ideally be below 140 Ų to ensure effective cell membrane transport. researchgate.net

Distribution: This property concerns how a compound spreads throughout the body. Key predictions include blood-brain barrier (BBB) permeability and the extent of binding to plasma proteins. Compounds with high BBB permeability can exert effects on the central nervous system, which may or may not be desirable.

Metabolism: In silico tools can predict a compound's metabolic stability by identifying its potential to be a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family.

Excretion: This refers to how the compound and its byproducts are removed from the body. Computational models can estimate parameters like total clearance. frontiersin.org

Toxicity: In silico models can also flag potential liabilities, such as hepatotoxicity (liver toxicity) or cardiotoxicity, based on structural alerts. frontiersin.org

The following table presents a typical in silico ADME and drug-likeness profile for a compound like this compound, based on general findings for semicarbazone derivatives.

| Property | Parameter | Predicted Value/Status | Significance for Drug-Likeness | Reference |

| Physicochemical | Molecular Weight (MW) | ~222 g/mol | Compliant (< 500) | researchgate.net |

| Lipophilicity | logP | ~1.5 - 2.5 | Compliant (< 5) | researchgate.net |

| Absorption | Hydrogen Bond Donors | 2 | Compliant (< 5) | researchgate.net |

| Absorption | Hydrogen Bond Acceptors | 4 | Compliant (< 10) | researchgate.net |

| Absorption | Topological Polar Surface Area (TPSA) | ~90-110 Ų | Good cell membrane permeability (< 140 Ų) | researchgate.net |

| Absorption | Gastrointestinal (GI) Absorption | High | Good potential for oral administration | researchgate.net |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Low/Medium | Reduced risk of CNS side effects | researchgate.net |

| Metabolism | CYP450 Inhibition | Generally predicted to be non-inhibitor | Low risk of drug-drug interactions | researchgate.net |

| Drug-Likeness | Lipinski's Rule of Five | Obeys | High probability of being an orally active drug | nih.gov |

These computational assessments indicate that this compound likely possesses a favorable pharmacokinetic profile, making it a subject of interest for further investigation. The combination of QSAR and in silico ADME studies provides a comprehensive preliminary evaluation of its potential as a bioactive compound.

Mechanistic Investigations of Biological Activities

Anticonvulsant Activity: Exploring Molecular Mechanisms and Structure-Activity Relationships (SAR)

Semicarbazones represent a significant class of compounds investigated for their anticonvulsant properties. benthamdirect.com Their mechanism of action is multifaceted, involving interactions with key components of the central nervous system and adherence to specific structural prerequisites for efficacy.

A primary mechanism by which many antiepileptic drugs exert their effect is by enhancing the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. epilepsysociety.org.ukyoutube.com Drugs that positively modulate GABAergic neurotransmission can suppress the excessive neuronal firing that characterizes seizures. nih.govnih.gov For the semicarbazone class, evidence suggests a link to the GABA system. For instance, studies on N4-(2,6-dimethylphenyl) semicarbazones, a related class of compounds, have shown that prototype molecules can significantly increase brain GABA levels and inhibit the GABA transaminase enzyme, which is responsible for GABA degradation. acs.org This enhancement of GABAergic "tone" is a plausible mechanism contributing to the anticonvulsant effects observed in this class of compounds. While direct modulation of GABA receptors by 4''-Nitroacetophenone semicarbazone is a key area for further investigation, the established actions of similar compounds point towards a significant role for the GABAergic system.

The effectiveness of semicarbazones as anticonvulsants is closely tied to their molecular structure. A well-defined pharmacophore model for anticonvulsant semicarbazones has been proposed, identifying four crucial binding sites necessary for interaction with their macromolecular target. researchgate.netnih.gov The validation of this model through the synthesis and testing of various aryl semicarbazones has provided significant insight into the structure-activity relationships (SAR) of this class. benthamdirect.comnih.gov

Comprehensive SAR studies have demonstrated that the nature and position of substituents on the aryl ring are critical determinants of anticonvulsant activity. nih.gov The presence of an aryl group, such as the 4''-nitrophenyl moiety in this compound, fulfills the requirement for an aryl hydrophobic binding site. nih.gov Research indicates that aryl rings bearing electron-withdrawing groups are essential for potent activity. nih.gov Specifically, substitutions at the para-position of the phenyl ring with electron-withdrawing groups have been shown to enhance anticonvulsant effects. benthamdirect.com The 4-nitro group is a strong electron-withdrawing group, suggesting it contributes positively to the molecule's efficacy within this pharmacophore model.

Table 1: Key Features of the Anticonvulsant Semicarbazone Pharmacophore Model

| Feature | Description | Relevance to this compound |

|---|---|---|

| Aryl Hydrophobic Site | A lipophilic aromatic ring that binds to a hydrophobic pocket of the receptor. | The 4''-nitrophenyl group serves as this hydrophobic anchor. |

| Hydrogen Bonding Domain | A region capable of forming hydrogen bonds, often suggested to be the terminal -NHCONH₂ group. nih.gov | The semicarbazone moiety provides hydrogen bond donors and acceptors. |

| Electron Donor Group | One or two electron-rich atoms positioned spatially relative to the aryl ring. | The oxygen and nitrogen atoms within the semicarbazone backbone act as electron donors. |

The design and synthesis of 4-aryl substituted semicarbazones have consistently validated this four-point pharmacophore model, reinforcing the importance of these specific structural features for achieving a broad spectrum of anticonvulsant activity. nih.gov

Anticancer and Cytotoxic Mechanisms of Action

Beyond its neurological effects, this compound is part of a chemical class recognized for its anticancer potential. The cytotoxic mechanisms of semicarbazones against cancer cells involve the disruption of fundamental cellular processes, leading to cell death and the inhibition of tumor growth.

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Semicarbazone derivatives have been shown to effectively trigger this process. Studies reveal that certain semicarbazones can cause an arrest in the Sub-G1 phase of the cell cycle, which is a hallmark of apoptosis, and inhibit cancer cell proliferation by inducing apoptosis in a dose-dependent manner. nih.gov Further investigation into arylsemicarbazone derivatives demonstrated an ability to inhibit the cell cycle at the G1 phase and promote DNA fragmentation, another key feature of apoptosis. nih.gov The ability to halt the cell cycle prevents cancer cells from dividing and proliferating. nih.govwikipedia.orgmdpi.com

Table 2: Effects of Semicarbazone Derivatives on Cancer Cell Lines

| Compound Type | Effect on Cell Cycle | Apoptotic Induction | Reference |

|---|---|---|---|

| Semicarbazones with Phenyl Moiety | Sub-G1 phase arrest | Dose-dependent apoptosis, activation of caspase-3 | nih.gov |

These findings indicate that a primary anticancer mechanism of the semicarbazone class, including this compound, is the concurrent induction of apoptosis and disruption of the cell cycle.

The generation of reactive oxygen species (ROS) is a significant mechanism underlying the cytotoxicity of many anticancer compounds. mdpi.com ROS are highly reactive molecules that can induce oxidative stress, leading to cellular damage and apoptosis. While direct studies on this compound are limited, research on the closely related thiosemicarbazones provides strong evidence for this mechanism. Combination therapies involving copper-thiosemicarbazone complexes have been shown to cause a rapid increase in intracellular ROS levels, which precedes apoptotic cell death. nih.gov

Furthermore, the semicarbazide (B1199961) moiety itself is linked to ROS production. The enzyme semicarbazide-sensitive amine oxidase (SSAO) can generate hydrogen peroxide (H₂O₂), a major ROS, as a byproduct of its catalytic activity, leading to cytotoxicity. nih.gov This suggests that the metabolic processing of the semicarbazone structure can contribute to an oxidative cellular environment that is toxic to cancer cells.

The cytotoxic effects of this compound are mediated through the inhibition of specific enzymes and the modulation of signaling pathways critical for cancer cell survival and proliferation.

Caspases: Caspases are a family of protease enzymes that are central to the execution of apoptosis. nih.gov Research has shown that certain semicarbazone derivatives are potent activators of this pathway, significantly promoting the conversion of inactive procaspase-3 into its active form, caspase-3, thereby committing the cell to apoptosis. nih.gov

Bcl-2 and Bax: The balance between pro-survival proteins like Bcl-2 and pro-apoptotic proteins like Bax is critical in determining a cell's fate. nih.govnih.gov Apoptosis is often triggered by an increase in the Bax/Bcl-2 ratio. researchgate.net By inducing apoptosis, it is highly probable that semicarbazones modulate this crucial ratio, shifting the balance in favor of cell death, a common mechanism for many anticancer agents.

Cyclin-Dependent Kinase 2 (CDK-2): Protein kinases are crucial regulators of cell cycle progression and are often deregulated in cancer. nih.gov Semicarbazones have been identified as potential protein kinase inhibitors. nih.gov CDK-2, in particular, is a key enzyme for cell cycle regulation, and its inhibition is a therapeutic strategy for treating various cancers. cancer.govresearchgate.netnih.gov Targeting CDK-2 can lead to cell cycle arrest, preventing tumor cell proliferation. researchgate.net

Topoisomerase-II: Topoisomerase-II is an essential enzyme involved in managing DNA topology during replication. embopress.org It is a well-established target for many FDA-approved anticancer drugs. researchgate.net Studies have demonstrated that metal complexes of the related thiosemicarbazones are significant inhibitors of Topoisomerase-II. mdpi.comresearchgate.net Specifically, copper(II)-thiosemicarbazone complexes have shown high inhibitory activity against the enzyme, acting as catalytic inhibitors and stabilizing the DNA cleavage complexes, which is characteristic of interfacial poisons. researchgate.netmdpi.com This mode of action leads to the accumulation of DNA double-strand breaks and subsequent cell death. embopress.org

DNA Interaction and Cleavage Studies

While direct studies on the interaction of this compound with DNA are not extensively documented, the pharmacological activity of related compounds, particularly their metal complexes, is often associated with their ability to bind and interact with DNA. The general understanding for semicarbazone and thiosemicarbazone derivatives suggests that these molecules can interact with DNA, potentially leading to conformational changes and, in some cases, cleavage of the DNA strands researchgate.netmdpi.com.

The mode of interaction can vary, but intercalation is a common mechanism proposed for similar planar aromatic compounds. In this model, the flat aromatic ring of the nitroacetophenone moiety could insert itself between the base pairs of the DNA double helix. This interaction is often stabilized by hydrogen bonding, van der Waals forces, and electrostatic interactions between the compound and the DNA molecule. Such binding can interfere with DNA replication and transcription, leading to cytotoxic effects.

Furthermore, the presence of the nitro group, a strong electron-withdrawing group, could play a role in the DNA interaction. Nitroaromatic compounds have been known to participate in redox cycling, which can generate reactive oxygen species (ROS) that may lead to oxidative damage to DNA. While direct evidence for this compound is lacking, studies on other nitroaromatic compounds have shown that they can cause DNA damage through the generation of ROS nih.gov.

It is important to note that the DNA cleavage activity is often significantly enhanced when semicarbazones are complexed with transition metals like copper or nickel . These metal complexes can act as chemical nucleases, facilitating the cleavage of the phosphodiester backbone of DNA, often through hydrolytic or oxidative pathways. For instance, copper complexes of similar ligands have been shown to cleave supercoiled plasmid DNA into its nicked and linear forms rsc.orgscispace.com. The proposed mechanism often involves the generation of hydroxyl radicals, which are highly reactive and can abstract hydrogen atoms from the deoxyribose sugar, leading to strand scission benthamopenarchives.com.

Table 1: Postulated DNA Interaction Mechanisms for Semicarbazone Derivatives

| Interaction Type | Proposed Mechanism | Potential Consequence |

| Intercalation | Insertion of the planar aromatic ring between DNA base pairs. | Disruption of DNA replication and transcription. |

| Oxidative Damage | Generation of reactive oxygen species (ROS) by the nitroaromatic moiety, leading to DNA lesions. | DNA strand breaks and mutations. |

| Metal-Mediated Cleavage | Formation of metal complexes that act as chemical nucleases, cleaving the phosphodiester backbone. | Single and double-strand DNA breaks. |

Modulation of Oxidative Stress Pathways

The role of this compound in the modulation of oxidative stress is complex and potentially multifaceted, with evidence from related compounds suggesting both pro-oxidant and antioxidant activities. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.

On one hand, the nitroaromatic structure of this compound suggests a potential to induce oxidative stress. The biological activity of many nitro compounds is believed to involve free radical mechanisms researchgate.net. The nitro group can undergo enzymatic reduction to form a nitro anion radical, which can then react with molecular oxygen to regenerate the parent nitro compound and produce superoxide (B77818) radicals. This redox cycling can lead to a significant increase in intracellular ROS levels, causing damage to lipids, proteins, and DNA nih.gov. Indeed, some studies on nitroaromatic compounds have demonstrated their ability to generate ROS, leading to oxidative damage nih.gov.

Conversely, there is also evidence to suggest that certain acetophenone (B1666503) derivatives may possess antioxidant properties. For instance, a study on 2-bromo-4'-nitroacetophenone, a related compound, indicated that it has antioxidant effects that are dependent on the insulin signaling pathway in C. elegans macrothink.org. This suggests that the molecule might activate endogenous antioxidant defense mechanisms.

The semicarbazone moiety itself might also contribute to the modulation of oxidative stress. Semicarbazones and their derivatives have been investigated for their antioxidant potential, which may arise from their ability to scavenge free radicals or chelate transition metal ions that can catalyze the formation of ROS.

Therefore, the net effect of this compound on cellular redox balance is likely to be dependent on various factors, including the specific cellular context, concentration of the compound, and the metabolic state of the cell. It could potentially act as a "double-edged sword," inducing oxidative stress at higher concentrations or under specific conditions, while possibly upregulating antioxidant defenses at lower concentrations.

Table 2: Potential Roles of this compound in Oxidative Stress Pathways

| Activity | Postulated Mechanism | Cellular Outcome |

| Pro-oxidant | Redox cycling of the nitro group leading to the generation of superoxide radicals and other ROS. | Increased oxidative stress, cellular damage. |

| Antioxidant | Activation of endogenous antioxidant pathways (e.g., insulin signaling pathway). | Enhanced cellular defense against oxidative stress. |

| Metal Chelation | Sequestration of redox-active metal ions by the semicarbazone moiety. | Inhibition of metal-catalyzed ROS formation. |

Antimicrobial Efficacy: Elucidating Mechanistic Pathways

Semicarbazones and their derivatives are a class of compounds known to possess a broad spectrum of antimicrobial activities . The presence of the nitroacetophenone moiety can further enhance this activity.

Antibacterial Action

The antibacterial mechanism of this compound is likely multifactorial. The lipophilic nature of the compound may allow it to penetrate the bacterial cell wall and membrane. Studies on acetophenone derivatives have shown that their antibacterial activity can be influenced by the hydrophobicity of the molecule, which affects its interaction with the bacterial cell surface nih.gov.

A key proposed mechanism for nitroaromatic compounds is the generation of cytotoxic metabolites upon reduction of the nitro group by bacterial nitroreductases. This process can lead to the formation of reactive nitrogen species and other free radicals that can damage various cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.

Furthermore, semicarbazones can act as chelating agents for essential metal ions. By sequestering metal ions that are crucial for the function of bacterial enzymes, they can disrupt vital metabolic pathways.

Antifungal Properties

The antifungal properties of semicarbazones are also well-documented. One of the primary proposed mechanisms of action is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.

Another potential mechanism is the chelation of iron. Iron is an essential nutrient for fungal growth and virulence. By binding to and sequestering iron, semicarbazones can effectively starve the fungal cells of this critical element, thereby inhibiting their growth.

Antiviral Mechanisms

The antiviral activity of semicarbazones and related thiosemicarbazones has been a subject of interest. While the precise mechanisms are still under investigation, several potential targets within the viral life cycle have been proposed. These compounds may act by:

Inhibiting viral enzymes: Semicarbazones could potentially inhibit key viral enzymes such as polymerases, proteases, or reverse transcriptases, which are essential for viral replication.

Interfering with viral entry or uncoating: They might prevent the virus from attaching to or entering the host cell, or inhibit the uncoating process where the viral genetic material is released into the cytoplasm.

Chelating metal ions: Some viral enzymes require metal ions as cofactors. The chelating properties of semicarbazones could disrupt the function of these metalloenzymes.

Metal complexes of thiosemicarbazones have shown promising antiviral activity, for instance, against retroviruses by acting at post-entry steps of the viral cycle acs.org.

Antimycobacterial Activity and Comparative Studies

Derivatives of acetophenone have demonstrated selective activity against mycobacteria. A proposed mechanism for their action is the alkylation of intracellular target proteins. The hydrophobic nature of these compounds may facilitate their entry through the lipid-rich mycobacterial cell wall.

Comparative studies with related thiosemicarbazones often show that the sulfur-containing analogues exhibit more potent antimicrobial activity than their semicarbazone counterparts. However, semicarbazones still represent a valuable class of compounds with significant antimicrobial potential. The nitro group in this compound is expected to contribute significantly to its antimycobacterial activity, a feature common in other antimycobacterial drugs.

Table 3: Summary of Potential Antimicrobial Mechanisms of this compound

| Activity | Potential Mechanism(s) |

| Antibacterial | Generation of cytotoxic radicals via nitro group reduction; Disruption of cell membrane; Chelation of essential metal ions. |

| Antifungal | Inhibition of ergosterol biosynthesis; Iron chelation. |

| Antiviral | Inhibition of essential viral enzymes (polymerases, proteases); Interference with viral entry/uncoating. |

| Antimycobacterial | Alkylation of intracellular targets; Disruption of the mycobacterial cell wall. |

Antiparasitic Activity: Investigations of Trypanocidal Effects

The antiparasitic properties of this compound and related compounds have been a subject of significant scientific inquiry, particularly concerning their effects against Trypanosoma cruzi, the parasite responsible for Chagas disease. The mechanism of action is believed to be multifactorial, involving both direct enzymatic inhibition and the induction of cellular stress within the parasite.

A primary proposed mechanism for the trypanocidal activity of semicarbazones and thiosemicarbazones is the inhibition of essential parasitic enzymes. Cruzipain, the major cysteine protease of Trypanosoma cruzi, is a key target. This enzyme is crucial for various physiological processes of the parasite, including nutrition, invasion, and evasion of the host immune system. Semicarbazone derivatives have been investigated as inhibitors of cruzipain, with studies suggesting that the carbonyl group of the semicarbazone can interact with the catalytic Cys25 residue of the enzyme. sci-hub.se

Another potential target is the parasite's cyclic nucleotide phosphodiesterase C (TcrPDEC). researchgate.net Phosphodiesterases (PDEs) are critical enzymes in regulating the parasite's intracellular signaling pathways. nih.govvu.nl Inhibition of these enzymes can disrupt essential processes such as osmoregulation, which is vital for the parasite's survival and virulence. nih.gov Molecular docking studies have been performed on both cruzipain and TcrPDEC to explore the potential interactions of these enzymes with semicarbazone-like molecules. researchgate.net

The nitroaromatic structure is a critical pharmacophore for the trypanocidal effect, and its mechanism is closely linked to the generation of oxidative stress within the parasite. sci-hub.se The mode of action is thought to be similar to that of established nitro-heterocyclic drugs like nifurtimox and benznidazole. benthamopenarchives.com This process involves the intracellular enzymatic reduction of the nitro group (–NO₂) to a nitro anion radical. benthamopenarchives.comsvedbergopen.com

This bioreduction is catalyzed by parasitic nitroreductases. svedbergopen.com The resulting radical anion can then participate in redox cycling by transferring an electron to molecular oxygen, generating superoxide radicals and other reactive oxygen species (ROS). benthamopenarchives.comresearchgate.net The accumulation of these toxic radicals leads to significant oxidative stress, causing damage to vital cellular macromolecules such as DNA, lipids, and proteins, ultimately resulting in parasite death. benthamopenarchives.comresearchgate.net This redox cycling capability suggests that the trypanocidal activity of this compound is not solely dependent on enzyme inhibition but also on its ability to disrupt the parasite's redox balance. sci-hub.seresearchgate.net

Enzyme Inhibition Beyond Antipathogenic Contexts (e.g., α-Glucosidase Inhibition)

Beyond their antiparasitic effects, derivatives of 4-nitroacetophenone have shown potential as inhibitors of enzymes relevant to metabolic disorders, such as α-glucosidase. researchgate.netnih.gov α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. nih.govcmu.ac.th Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a critical strategy in the management of type II diabetes mellitus. nih.govnih.gov

Studies on a series of bis-Schiff's base derivatives of 4-nitroacetophenone have demonstrated significant α-glucosidase inhibitory activity. researchgate.net The inhibitory potential of these compounds was found to be influenced by the nature and position of substituents on the aromatic rings, highlighting the importance of the molecular structure in enzyme binding. researchgate.net The mechanism is believed to involve interactions with the active site of the α-glucosidase enzyme, preventing it from effectively hydrolyzing its substrate. researchgate.net

Table 1: α-Glucosidase Inhibition by selected 4-Nitroacetophenone Derivatives Note: The following data is for structurally related bis-Schiff's bases of 4-nitroacetophenone, not the specific semicarbazone, but illustrates the inhibitory potential of the core structure.

| Compound Derivative | Substituent | IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | 2-Chloro | 42.11 ± 0.65 |

| Derivative 2 | 2-Hydroxy | 52.63 ± 0.74 |

| Derivative 5 | 3-Methoxy | 47.46 ± 0.89 |

| Derivative 18 | 3-Nitro | 28.31 ± 0.52 |

| Acarbose (Standard) | - | 840.38 ± 1.52 |

Data sourced from studies on related 4-nitroacetophenone derivatives. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Studies across Diverse Biological Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological effects. These studies provide insights into optimizing potency and selectivity against various biological targets. nih.govnih.gov

The nitro group is a potent electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. nih.govresearchgate.net This electronic effect can alter the molecule's polarity, stability, and ability to interact with biological targets like enzyme active sites. nih.govresearchgate.net

The position of the nitro group on the acetophenone ring is critical for activity. In studies of related nitroaromatic thiosemicarbazones, compounds with a para-nitro group (as in this compound) often exhibit strong trypanocidal activity. sci-hub.se This is attributed not only to the bioreduction potential essential for generating oxidative stress but also to how the group's electronic influence affects binding to molecular targets. sci-hub.senih.gov The electron-withdrawing nature of the nitro group can modulate the reactivity of the semicarbazone moiety, potentially enhancing its interaction with nucleophilic residues in enzyme active sites. nih.gov Studies on other classes of compounds, like chalcones, have also confirmed that the position of the nitro group plays a significant role in determining anti-inflammatory and vasorelaxant activities, further underscoring the positional importance of this functional group. mdpi.com

Modifications to other parts of the semicarbazone molecule also have a profound impact on biological activity. For instance, in a study of 4-nitroacetophenone-derived thiosemicarbazones, substitutions at the terminal N(4) nitrogen of the thiosemicarbazide (B42300) moiety were shown to modulate anti-trypanosomal potency. nih.gov